molecular formula C13H15ClN2O4 B8815652 N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide CAS No. 63163-96-2

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Cat. No.: B8815652
CAS No.: 63163-96-2
M. Wt: 298.72 g/mol
InChI Key: HJVPUVSOKRKPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with a complex structure, characterized by the presence of a chloro and nitro group on a phenyl ring, and a dimethyl-oxopentanamide moiety

Preparation Methods

The synthesis of N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of 2-chlorophenyl compounds, followed by the introduction of the dimethyl-oxopentanamide group through amide bond formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can be compared with similar compounds such as:

    N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide: This compound has a similar structure but with a nitrobenzamide group, leading to different chemical and biological properties.

    2-chloro-5-nitrophenyl isocyanate: This compound contains an isocyanate group, which makes it highly reactive and useful in different chemical reactions

Properties

CAS No.

63163-96-2

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-10-6-8(16(19)20)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,15,18)

InChI Key

HJVPUVSOKRKPPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.